molecular formula C28H24N4O4 B3205666 2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 1040654-08-7

2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B3205666
CAS No.: 1040654-08-7
M. Wt: 480.5 g/mol
InChI Key: MDWUHBYZQBDMIO-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[5,4-b]indole class of heterocyclic molecules, characterized by a fused pyrimidine-indole core. Key structural features include:

  • A 3-benzyl group (C₆H₅-CH₂-) at position 3 of the pyrimidoindole ring.
  • An 8-methyl substituent and a 4-oxo moiety on the core structure.
  • An acetamide linker connecting the pyrimidoindole system to a 2,3-dihydro-1,4-benzodioxin-6-yl group.

The benzodioxin moiety enhances solubility and may influence bioavailability, while the pyrimidoindole core is structurally analogous to kinase inhibitors and DNA-intercalating agents .

Properties

IUPAC Name

2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O4/c1-18-7-9-22-21(13-18)26-27(28(34)31(17-29-26)15-19-5-3-2-4-6-19)32(22)16-25(33)30-20-8-10-23-24(14-20)36-12-11-35-23/h2-10,13-14,17H,11-12,15-16H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWUHBYZQBDMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NC5=CC6=C(C=C5)OCCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit viral replication by targeting viral enzymes or exert anti-inflammatory effects by modulating cytokine production . The exact molecular targets and pathways involved depend on the specific biological context and the disease being targeted .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table highlights structural and functional distinctions between the target compound and its analogs:

Compound Name (CAS No.) Core Structure Substituents Functional Groups Molecular Formula Molecular Weight (g/mol)
Target Compound Pyrimido[5,4-b]indole 3-benzyl, 8-methyl, 4-oxo Acetamide-linked benzodioxin C₂₉H₂₆N₄O₄* ~506.55
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide (537667-95-1) Pyrimido[5,4-b]indole 3-methyl, 4-oxo Sulfanyl-acetamide-linked benzodioxin C₂₂H₂₀N₄O₄S 460.48
N-(2H-1,3-Benzodioxol-5-yl)-2-{3-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide (1111976-11-4) Pyrimido[5,4-b]indole 3-(oxadiazolyl)methyl, 8-methyl, 4-oxo Acetamide-linked benzodioxol C₂₈H₂₅N₆O₅ 549.55

*Calculated based on IUPAC name; exact mass may vary.

Key Observations:

The sulfanyl (S) linker in CAS 537667-95-1 increases lipophilicity relative to the target compound’s acetamide oxygen, which may alter membrane permeability . The oxadiazole ring in CAS 1111976-11-4 adds hydrogen-bonding capacity, possibly improving target binding affinity .

Benzodioxin vs. Benzodioxol :

  • The 2,3-dihydro-1,4-benzodioxin group (target compound) has a six-membered ring with two oxygen atoms, while benzodioxol (CAS 1111976-11-4) is a five-membered ring. This difference affects conformational flexibility and electronic properties .

Pharmacological Implications (Inferred from Structural Features)

  • Target Compound : The benzodioxin-acetamide linker may enhance blood-brain barrier penetration, making it a candidate for CNS-targeted therapies.
  • CAS 537667-95-1 : The sulfanyl group could improve metabolic stability but may reduce aqueous solubility .

Biological Activity

The compound 2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic molecule of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Structure and Properties

The compound features a pyrimidoindole core structure combined with a benzodioxin moiety. This unique arrangement suggests diverse biological interactions, particularly in anticancer and anti-inflammatory pathways.

Chemical Structure

ComponentDescription
Core StructurePyrimidoindole
SubstituentBenzodioxin
Molecular WeightTo be determined based on the full molecular formula

Anticancer Properties

Recent studies indicate that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of indole-pyrimidine compounds have shown effectiveness in inhibiting cyclin-dependent kinases (CDK2) and epidermal growth factor receptor (EGFR), which are crucial in cancer cell proliferation.

Key Findings

  • Inhibition of CDK2 and EGFR : Certain derivatives demonstrated a GI50 (the concentration required to inhibit cell growth by 50%) ranging from 0.95 µM to 1.50 µM against cancer cell lines .
  • Induction of Apoptosis : The compounds activated apoptosis through the caspase cascade, significantly increasing levels of active caspase-3, which is pivotal for programmed cell death .

The mechanism by which this compound exerts its biological effects likely involves:

  • Targeting Specific Enzymes : The presence of the indole and pyrimidine moieties allows binding to various enzymes or receptors.
  • Modulating Signaling Pathways : By inhibiting key pathways involved in cell survival and proliferation, the compound may reduce tumor growth.

Anti-inflammatory Effects

Compounds similar to this compound have also been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammation.

Study on Indole Derivatives

A study focusing on indole derivatives with similar structures reported significant antiproliferative effects on MCF-7 breast cancer cells. The most active compounds induced apoptosis by upregulating pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Results Summary

CompoundCaspase 3 Level (pg/mL)Bax Level (pg/mL)Bcl-2 Level (ng/mL)
Doxorubicin503.50 ± 4.502760.98
Compound 5e635.50 ± 5.50296.500.87
Compound 5d570.00 ± 5.002900.89

This table illustrates the enhanced apoptotic activity of the tested compounds compared to the control (Doxorubicin).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{3-benzyl-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

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